molecular formula C22H36BN3O4 B13349001 tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13349001
M. Wt: 417.4 g/mol
InChI Key: WPDDBLIQMYEHHR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a boronate ester group, which is often utilized in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[35]nonane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium acetate and bases like sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where the reagents are mixed in reactors under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like sodium acetate, and solvents such as xylene . The reaction conditions often involve heating the mixture to specific temperatures to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions .

Biology and Medicine

In biological and medical research, derivatives of this compound are studied for their potential therapeutic properties. The spirocyclic structure is of interest due to its unique three-dimensional shape, which can interact with biological targets in novel ways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic materials. Its ability to form stable bonds with other molecules makes it valuable in material science .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate lies in its spirocyclic structure, which provides a distinct three-dimensional shape. This structure can enhance its interaction with biological targets and improve its stability in various chemical reactions.

Properties

Molecular Formula

C22H36BN3O4

Molecular Weight

417.4 g/mol

IUPAC Name

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C22H36BN3O4/c1-19(2,3)28-18(27)25-10-8-9-22(15-25)11-17(12-22)26-14-16(13-24-26)23-29-20(4,5)21(6,7)30-23/h13-14,17H,8-12,15H2,1-7H3

InChI Key

WPDDBLIQMYEHHR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC4(C3)CCCN(C4)C(=O)OC(C)(C)C

Origin of Product

United States

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